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Compound of Interest

Compound Name: 2-(Sulfamoylmethyl)benzamide
CAS No.: 27349-57-1
Cat. No.: B2574923

Get Quote

Executive Summary & Context

2-(Sulfamoylmethyl)benzamide (CAS: 27349-57-1) is the open-ring amide derivative of the
antiepileptic drug Zonisamide. It typically forms via the reductive cleavage or hydrolysis of the
1,2-benzisoxazole ring under stress conditions (alkaline hydrolysis or photolytic degradation).
Distinguishing this impurity from the parent drug is critical in pharmaceutical quality control
(QC) and stability studies.

This guide outlines the definitive spectroscopic markers (NMR, IR, Mass Spec) to differentiate
the two species, focusing on the diagnostic shift from the isoxazole core (Zonisamide) to the
benzamide core (Impurity).

Structural & Physical Comparison
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2.

Feature Zonisamide (Parent Drug) (Sulfamoylmethyl)benzamide
(Impurity)

Structure 1,2-Benzisoxazole core Benzamide (Open Ring)

Formula

Mol.[1][2][3] Weight 212.23 g/mol 214.24 g/mol (+2 Da)

CAS Number 68291-97-4 27349-57-1

Isoxazole (C=N-O), Primary Amide (-CONH

Key Functional Groups ]
Sulfonamide

), Sulfonamide

. Higher Polarity (due to extra H-
Solubility Moderate (Water/Ethanol) bonding)
onding

Spectroscopic Data Analysis[4]
A. Mass Spectrometry (MS)

The most immediate differentiator is the molecular ion shift. The impurity corresponds to the
reductive ring opening (addition of 2H) or hydrolysis (addition of H

O to a nitrile intermediate, though the formula here matches the +2H reduction product relative
to the isoxazole).
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2-
Parameter Zonisamide (Sulfamoylmethyl)be  Diagnostic Note
nzamide
+2 Da shift confirms
[M+H] m/z 213 m/z 215 ring
opening/reduction.
Negative mode ESI is
[M-H] m/z 211 m/z 213 sensitive for
sulfonamides.
The benzamide
Loss of Loss of moiety typically yields
Fragmentation (Amide) a benzoyl cation (m/z
mide) or
(m/z ~132) 105) or similar

fragment.

B. Infrared Spectroscopy (FT-IR)

The disappearance of the isoxazole ring and appearance of the amide carbonyl is the primary

IR signature.
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Region

Zonisamide (cm

)

2-
(Sulfamoylmethyl)be
nzamide (cm

)

Interpretation

Carbonyl (C=0)

Absent (Isoxazole

ring)

1650 — 1690 (Strong)

Primary Amide | band.
Definitive proof of ring

opening.

Loss of specific

~1610, 1530 . _
C=N/C=C ] ~1600 (Aromatic only)  isoxazole C=N
(Isoxazole/Aromatic)
stretch.
Overlap of
Sulfonamide (-SO
3200-3400 3150-3450 NH
N-H Stretch ) )
(Sulfonamide only) (Broader/Multiple) ) and Carboxamide (-
CONH
) bands.
Sulfonamide group
~1340 (asym), 1150 o ]
S=0 Stretch ~1330, 1150 remains intact; shifts

(sym)

are minimal.

C. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

(Standard for polar sulfonamides)
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2-
Proton Zonisamide ( (Sulfamoylmethyl)be Differentiation
. nzamide (
Environmen r
onment ppm) Strategy
ppm)
Slight upfield shift

-CH expected due to loss

~4.80 (s, 2H) ~4.50 — 4.70 (s, 2H) of the electron-
- (Methylene) withdrawing isoxazole

ring.

Sulfonamide -NH

~7.5-7.8 (br s, 2H)

~7.2-7.6 (br s, 2H)

Present in both.

Exchangeable with D

O.

Carboxamide -NH

Absent

~7.8-82 (brs, 1H) &
~7.2 (br s, 1H)

Key Marker: Two new
exchangeable protons
appear. Often split
due to restricted

rotation.

Aromatic Protons

7.6 — 8.1 (M, 4H)

7.4 - 7.9 (M, 4H)

Pattern changes from
1,2-benzisoxazole to
1,2-disubstituted

benzene.

Analyst Note: In Zonisamide, the methylene protons are adjacent to the isoxazole ring (strong

acceptor). In the impurity, they are adjacent to a phenyl ring and a sulfonamide, leading to a

subtle but reproducible chemical shift change. The appearance of the amide carbonyl carbon at

~170 ppm in

C NMR is also diagnostic.
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Degradation & Formation Pathway

Understanding the origin of 2-(Sulfamoylmethyl)benzamide aids in controlling it during
synthesis and storage.

T T Tautomerization 2-(Sulfamoylmethyl)benzamide

1 i el
Reductive Cleavage 1 Open-Ring Intermediate :4(ﬂ)—> (Amide Impurity)

! (Ketimine/Enol)

(N-O Bond Break) o MW: 214

Zonisamide - HVdLO'_{’S/iBS 2-(Sulfamoylmethyl)benzoic Acid
(1,2-Benzisoxazole-3-methanesulfonamide) fong Aewd/base (Acid Impurity)

MW: 212 Metabolic Reduction MW: 215
(CYP3A4)

\ 2-Sulfamoylacetylphenol

(SMAP - Metabolite)
MW: 213

Click to download full resolution via product page

Figure 1: Degradation and metabolic pathways of Zonisamide leading to amide and acid
impurities.

Experimental Protocols
Protocol A: HPLC Analysis for Impurity Detection

To separate Zonisamide from 2-(Sulfamoylmethyl)benzamide, a reverse-phase gradient
method is recommended due to the polarity difference.

e Column: C18 (e.g., Waters Symmetry C18, 150 x 3.9 mm, 5 um).
e Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.5).

» Mobile Phase B: Acetonitrile.

e Gradient: 10% B to 60% B over 20 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV at 280 nm (Zonisamide
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) and 240 nm (Benzamide region).

» Expected Elution: The Amide Impurity (more polar) will elute before Zonisamide.

Protocol B: Sample Preparation for NMR

e Solvent Selection: Use DMSO-d

(99.9% D) to ensure solubility of the sulfonamide moiety and visibility of exchangeable amide
protons.

o Concentration: Prepare a 10-15 mg/mL solution.
e Acquisition: Run standard
H (16 scans) and D

O exchange experiments.

o Observation: Upon D

O addition, the signals at ~7.5 ppm (Sulfonamide) and ~7.8/7.2 ppm (Carboxamide) will
disappear, confirming they are N-H protons.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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